2,6-Dimethyl-3-(propan-2-yl)aniline

Catalog No.
S13060556
CAS No.
596826-42-5
M.F
C11H17N
M. Wt
163.26 g/mol
Availability
In Stock
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2,6-Dimethyl-3-(propan-2-yl)aniline

CAS Number

596826-42-5

Product Name

2,6-Dimethyl-3-(propan-2-yl)aniline

IUPAC Name

2,6-dimethyl-3-propan-2-ylaniline

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

InChI

InChI=1S/C11H17N/c1-7(2)10-6-5-8(3)11(12)9(10)4/h5-7H,12H2,1-4H3

InChI Key

GLAQHASROVXNKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)C)N

2,6-Dimethyl-3-(propan-2-yl)aniline, also known as 2-methyl-6-isopropylaniline, is an aromatic amine characterized by the presence of an amine group attached to a benzene ring that also contains two methyl groups and an isopropyl group. Its molecular formula is C11H17NC_{11}H_{17}N, and it presents as a colorless to pale yellow liquid with a distinct odor. This compound is significant in organic chemistry due to its unique structure, which influences its chemical reactivity and biological activity.

Typical of aromatic amines:

  • Oxidation: This compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to yield primary amines or other derivatives through reducing agents like lithium aluminum hydride.
  • Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, including nitration, sulfonation, and halogenation, due to the activating effect of the amine group .

Research indicates that 2,6-Dimethyl-3-(propan-2-yl)aniline exhibits potential biological activities. It has been studied for its antimicrobial and anticancer properties. The compound's ability to interact with biological targets suggests it may play a role in inhibiting certain enzymes or disrupting protein-ligand interactions, making it a candidate for further pharmacological exploration.

The synthesis of 2,6-Dimethyl-3-(propan-2-yl)aniline typically involves:

  • Alkylation of Aniline: A common method is the alkylation of 2,6-dimethylaniline with isopropyl halides (e.g., isopropyl bromide) in the presence of a base such as potassium carbonate. This reaction is usually conducted in an organic solvent like acetone at elevated temperatures.
  • Catalytic Hydrogenation: In industrial settings, this compound can also be synthesized from 2,6-Dimethyl-4-(propan-2-yl)nitrobenzene through catalytic hydrogenation under high pressure and temperature conditions using metal catalysts like palladium on carbon .

2,6-Dimethyl-3-(propan-2-yl)aniline finds applications across various fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
  • Pharmaceuticals: Its potential biological activities make it a candidate for drug development.
  • Material Science: The compound is utilized in producing polymers and resins due to its unique chemical properties.

Interaction studies involving 2,6-Dimethyl-3-(propan-2-yl)aniline focus on its binding affinity to various biological targets. Preliminary data suggest that it may effectively interact with specific enzymes and receptors, indicating potential therapeutic effects. These studies are crucial for understanding its mechanisms of action and possible applications in treating various diseases .

Several compounds share structural similarities with 2,6-Dimethyl-3-(propan-2-yl)aniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2,6-DiisopropylanilineTwo isopropyl groups instead of oneHigher steric hindrance affects reactivity
2,4,6-TrimethylanilineThree methyl groups attachedIncreased electron density enhances reactivity
2,6-DimethylanilineOnly two methyl groups; lacks isopropyl groupLess sterically hindered compared to 2,6-Dimethyl...
3-IsopropylanilineContains only one isopropyl groupDifferent substitution pattern affects properties

Uniqueness

The uniqueness of 2,6-Dimethyl-3-(propan-2-yl)aniline lies in its specific substitution pattern that combines both methyl and isopropyl groups on the aromatic ring. This configuration imparts distinct chemical and physical properties that are valuable in synthesizing specialized ligands and catalysts for various industrial applications .

The Friedel-Crafts alkylation reaction represents one of the most established methodologies for synthesizing 2,6-Dimethyl-3-(propan-2-yl)aniline, utilizing aluminum chloride as the primary Lewis acid catalyst [4] [12]. This electrophilic aromatic substitution process involves the activation of alkyl halides through coordination with aluminum trichloride, generating highly reactive carbocation intermediates that subsequently attack the electron-rich aromatic ring [4] [12].

The mechanism proceeds through a well-characterized four-step pathway, beginning with the formation of an aluminum chloride-alkyl halide complex [4]. The Lewis acid catalyst facilitates the heterolytic cleavage of the carbon-halogen bond, generating a carbocation intermediate alongside the aluminum tetrachloride anion [12]. The electron-rich aniline derivative then undergoes nucleophilic attack by the aromatic ring system on the electrophilic carbocation, forming a cyclohexadienyl cation intermediate [4]. Final deprotonation restores aromaticity while regenerating the aluminum chloride catalyst [12].

For the synthesis of 2,6-Dimethyl-3-(propan-2-yl)aniline, optimal reaction conditions involve treating 2,6-dimethylaniline with isopropyl chloride in the presence of aluminum chloride [10]. The reaction typically employs a catalyst loading of 1.05 to 1.15 molar equivalents relative to the aniline substrate, with 1.07 molar equivalents providing optimal selectivity [10]. Temperature control proves critical, with reactions conducted at 0-25 degrees Celsius yielding superior results compared to elevated temperatures [10].

Reaction ParameterOptimized ConditionsAlternative Conditions
Starting Material2,6-Dimethylaniline2,6-Dimethylaniline
Alkylating AgentIsopropyl chloridePropylene
CatalystAlCl₃AlCl₃
Catalyst Loading (mol %)110-115105-200
Solvent1,2-DichloroethaneToluene/CH₂Cl₂
Temperature (°C)0-2540-60
Reaction Time (h)2-46-12
Yield (%)65-7845-62
Selectivity (para/ortho)2.5:13:1

Solvent selection significantly influences reaction outcomes, with 1,2-dichloroethane demonstrating superior performance compared to other chlorinated solvents [10]. This solvent provides sufficient polarity to dissolve the aluminum halide-aniline complex while maintaining compatibility with the alkylating agent [10]. The anhydrous nature of the solvent system prevents hydrolysis of the aluminum chloride catalyst, ensuring sustained catalytic activity throughout the reaction period [10].

The reaction exhibits notable selectivity challenges due to the steric hindrance imposed by the methyl substituents at the 2,6-positions [10]. Para-substitution generally predominates over ortho-substitution, with selectivity ratios ranging from 2.5:1 to 3:1 depending on specific reaction conditions [10]. Rapid addition of the alkylating agent, preferably in a single portion, enhances both conversion rates and selectivity toward the desired product [10].

Propylene-Mediated Isopropylation of o-Toluidine Derivatives

The direct hydration and subsequent isopropylation of propylene represents an alternative synthetic approach for accessing 2,6-Dimethyl-3-(propan-2-yl)aniline through intermediate formation of isopropanol derivatives [13]. This methodology leverages the reversible hydration equilibrium of propylene to generate isopropanol, which subsequently undergoes condensation reactions with appropriately substituted aniline derivatives [13].

The propylene hydration reaction proceeds according to the equilibrium: C₃H₆ + H₂O ⇌ CH₃CH(OH)CH₃, with equilibrium constants determined through direct measurements [13]. The reaction demonstrates favorable thermodynamics at lower temperatures and elevated pressures, with equilibrium constants following the relationship log₁₀Kₚ = (1950/T) - 6.06 for vapor phase conditions [13].

MethodCatalyst SystemTemperature (°C)Pressure (atm)Conversion (%)Selectivity (%)
Direct HydrationH₃PO₄/SiO₂180-26010-655-692-95
Vapor PhasePhosphoric acid200-28015-508-1288-93
Liquid PhaseIon exchange resin120-18025-8015-2595-98
Supported CatalystZeolite-based250-3501-535-4585-90

Industrial implementation typically employs supported phosphoric acid catalysts operating under vapor phase conditions [13]. The reaction utilizes steam and propylene in molar ratios ranging from 0.5 to 2.0:1, maintaining temperatures between 180-260 degrees Celsius under pressures of 10-65 atmospheres [13]. These conditions ensure gaseous state maintenance while promoting favorable reaction kinetics [13].

Liquid phase hydration offers enhanced conversion rates compared to vapor phase processes, achieving 15-25% conversion per pass compared to 5-6% for traditional vapor phase methods [13]. The liquid phase approach operates at reduced temperatures of 120-180 degrees Celsius under elevated pressures of 25-80 atmospheres [13]. Ion exchange resin catalysts demonstrate superior selectivity in liquid phase systems, achieving 95-98% selectivity toward isopropanol formation [13].

The subsequent isopropylation of o-toluidine derivatives requires careful consideration of reaction conditions to achieve selective formation of the desired 2,6-dimethyl-3-isopropyl substitution pattern [24]. Reductive alkylation methodologies offer superior control compared to direct alkylation approaches, proceeding through imine intermediate formation followed by selective reduction [24]. This two-step process minimizes over-alkylation side reactions while maintaining high yields [24].

Catalytic Asymmetric Synthesis Routes

Catalytic asymmetric synthesis methodologies provide access to enantiomerically enriched 2,6-Dimethyl-3-(propan-2-yl)aniline through stereoselective carbon-nitrogen bond formation [8] [9]. These approaches utilize chiral catalysts to control the absolute stereochemistry of newly formed stereogenic centers adjacent to the aromatic amine functionality [8].

Chiral Brønsted acid catalysis represents a prominent strategy for asymmetric amine synthesis, employing BINOL-derived phosphate catalysts to activate imine substrates toward nucleophilic attack [9]. The bifunctional nature of these catalysts enables simultaneous substrate activation and stereochemical control through hydrogen bonding networks [9]. Typical reaction conditions involve catalyst loadings of 5-10 mol% operating at temperatures ranging from -20 to 40 degrees Celsius [9].

Catalyst TypeSpecific CatalystSubstrateYield (%)Enantiomeric Excess (%)
Chiral Brønsted AcidBINOL-phosphateImine precursor75-8585-92
Chiral Lewis AcidTi-BINOLα,β-Unsaturated compound68-8078-88
OrganocatalystProline derivativeKetone substrate82-9490-97
Transition Metal ComplexRh-DuPhosAlkene substrate88-9693-98

Transition metal-catalyzed asymmetric hydrogenation offers an alternative approach through the reduction of appropriately substituted enamines or imines [6]. Rhodium complexes bearing chiral diphosphine ligands demonstrate exceptional enantioselectivity in the hydrogenation of α,β-unsaturated compounds, achieving enantiomeric excesses of 93-98% [6]. The DuPhos ligand family proves particularly effective for substrates bearing aromatic substituents [6].

Organocatalytic methodologies utilizing proline-derived catalysts enable asymmetric α-functionalization of ketone substrates through enamine catalysis [9]. These reactions proceed under mild conditions without requiring inert atmosphere protection, making them attractive for large-scale applications [9]. Enantioselectivities typically exceed 90% with yields ranging from 82-94% [9].

The development of multifunctional catalyst systems enables tandem reaction sequences that construct multiple stereogenic centers in single synthetic operations [9]. Bifunctional catalysts bearing both acidic and basic sites facilitate domino addition sequences, achieving high diastereo- and enantioselectivity [9]. These approaches minimize synthetic steps while maintaining excellent stereochemical control [9].

Solvent Selection and Reaction Optimization Strategies

Solvent selection profoundly influences reaction outcomes in the synthesis of 2,6-Dimethyl-3-(propan-2-yl)aniline, affecting both reaction rates and product selectivity [14] [15]. The dielectric properties of reaction media determine the stabilization of charged intermediates and transition states, directly impacting mechanistic pathways [14].

Systematic optimization studies demonstrate that 1,2-dichloroethane provides optimal performance for Friedel-Crafts alkylation reactions, achieving yields of 72-78% compared to 58-65% observed with toluene [14]. The intermediate dielectric constant of 1,2-dichloroethane (ε = 10.4) provides sufficient polarity to stabilize carbocation intermediates while maintaining compatibility with aluminum chloride catalysts [14].

SolventDielectric ConstantBoiling Point (°C)Yield (%)Reaction Rate (relative)
1,2-Dichloroethane10.48372-781.0
Toluene2.411158-650.7
Dichloromethane8.94045-550.6
Nitromethane35.910135-420.4
Acetonitrile37.58228-380.3

High polarity solvents such as nitromethane and acetonitrile demonstrate poor performance, yielding only 35-42% and 28-38% respectively [14]. These solvents excessively stabilize ionic intermediates, reducing their reactivity toward aromatic substrates [14]. Additionally, polar protic solvents can compete with the intended alkylation reaction through nucleophilic attack on electrophilic intermediates [14].

Design of experiments methodologies enable systematic optimization of multiple reaction parameters simultaneously [14] [16]. Central composite designs prove particularly effective for identifying optimal combinations of temperature, catalyst loading, and reaction time [16]. These statistical approaches reduce the total number of experiments required while providing comprehensive understanding of parameter interactions [14].

Response surface methodology facilitates visualization of reaction landscapes, enabling identification of optimal operating conditions [16]. Three-dimensional response surfaces reveal the relationship between multiple input variables and desired outcomes such as yield and selectivity [16]. This approach proves especially valuable for identifying robust operating conditions that maintain performance despite minor variations in experimental parameters [14].

Bayesian optimization algorithms demonstrate superior performance compared to traditional one-factor-at-a-time approaches [32]. These machine learning methodologies efficiently explore chemical space by selecting experiments that maximize information gain [32]. Comparative studies indicate that Bayesian optimization outperforms human decision-making in both optimization efficiency and consistency [32].

Purification Techniques and Yield Maximization

The purification of 2,6-Dimethyl-3-(propan-2-yl)aniline requires specialized techniques due to the presence of closely related isomeric impurities and residual catalyst materials [7] [17]. Multiple purification strategies can be employed depending on the scale of synthesis and required purity specifications [19].

Distillation represents the most commonly employed purification method for aniline derivatives, offering excellent scalability and cost-effectiveness [17]. The technique involves initial phase separation to remove reaction water, followed by fractional distillation under reduced pressure [7] [17]. Effective separation requires careful control of distillation parameters, with column designs incorporating multiple theoretical plates to achieve adequate resolution [17].

Purification MethodStarting Purity (%)Final Purity (%)Recovery Yield (%)Time Required (h)
Distillation65-7592-9685-922-4
Recrystallization70-8095-9878-856-12
Column Chromatography60-7098-9972-804-8
Liquid-Liquid Extraction55-6585-9088-951-2
Combined Methods60-7597-9970-788-16

Advanced distillation configurations employ three-section columns comprising upper and lower reinforcing sections with an intermediate stripping section [17]. The stripping section undergoes partial evaporation through main evaporators, while non-evaporated liquid concentrates in reboilers [17]. This design ensures maximum depletion of valuable amine from column bottoms with minimal equipment and energy requirements [17].

Recrystallization techniques achieve higher purities (95-98%) compared to distillation but sacrifice recovery yields [19]. The method relies on differential solubility between the target compound and impurities in selected solvent systems [19]. Optimal recrystallization requires identification of solvents where the target compound demonstrates low solubility at ambient temperature but high solubility at elevated temperatures [19].

The recrystallization process begins with dissolution of the crude material in minimal quantities of hot solvent, followed by controlled cooling to induce crystallization [19]. Rapid crystallization yields less pure crystals, necessitating slow cooling rates to achieve optimal purification [19]. Seed crystal addition can initiate crystallization in supersaturated solutions that resist spontaneous nucleation [19].

Column chromatography provides the highest achievable purities (98-99%) but requires significant time investment and generates substantial solvent waste [18]. The technique proves particularly valuable for removing trace impurities that co-elute during distillation or exhibit similar solubility profiles [18]. Silica gel stationary phases with gradient elution systems effectively separate aniline derivatives based on polarity differences [18].

Combined purification strategies integrate multiple techniques to achieve optimal purity-yield relationships [17]. Sequential application of liquid-liquid extraction followed by distillation removes both ionic impurities and high-boiling residues [17]. This approach achieves purities of 97-99% with acceptable recovery yields of 70-78% [17]. The additional processing time (8-16 hours) proves justified for applications requiring exceptional purity specifications [17].

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 2,6-Dimethyl-3-(propan-2-yl)aniline reveals distinct resonance patterns characteristic of the substituted aromatic ring system and aliphatic substituents [1]. The amino protons appear as a broad singlet in the region 3.2-4.5 parts per million, with the breadth attributed to rapid exchange phenomena and quadrupolar relaxation effects of the nitrogen nucleus [2] [3]. The aromatic protons exhibit characteristic coupling patterns, with the hydrogen at position 4 appearing as a doublet at 6.5-6.9 parts per million with a coupling constant of 7.5-8.0 hertz to the adjacent hydrogen at position 5, which resonates at 6.8-7.2 parts per million [1] [4].

The isopropyl substituent displays the typical septet-doublet pattern characteristic of this functional group [5] [6]. The methine proton appears as a septet at 2.8-3.2 parts per million due to coupling with the six equivalent methyl protons, while the methyl protons appear as a doublet at 1.2-1.3 parts per million with a coupling constant of 6.8-7.2 hertz [5] [7]. The aromatic methyl groups at positions 2 and 6 appear as singlets at 2.1-2.3 parts per million, with their chemical equivalence resulting from the symmetrical substitution pattern [8].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic environment within the molecule [9]. The quaternary aromatic carbons exhibit characteristic chemical shifts reflecting their substitution patterns and electronic environments. Carbon-1, bearing the amino group, appears at 142-146 parts per million, consistent with the electron-donating nature of the amine functionality [1] [4]. The methyl-substituted carbons at positions 2 and 6 resonate at 134-138 and 128-132 parts per million respectively, while the isopropyl-substituted carbon-3 appears at 138-142 parts per million.

The aromatic methine carbons display distinct chemical shifts, with carbon-4 appearing at 115-119 parts per million and carbon-5 at 122-126 parts per million [9]. These chemical shift differences reflect the varying electronic environments created by the different substitution patterns around the aromatic ring. The aliphatic carbons of the isopropyl group appear at characteristic positions, with the methine carbon at 27-29 parts per million and the methyl carbons at 22-24 parts per million [9]. The aromatic methyl groups resonate at 17-19 and 18-20 parts per million for the substituents at positions 2 and 6 respectively.

Fourier Transform Infrared Spectroscopy

The Fourier transform infrared spectrum of 2,6-Dimethyl-3-(propan-2-yl)aniline exhibits characteristic absorption bands that provide structural confirmation and functional group identification [10] [11]. The primary amine functionality is clearly identified by two distinct nitrogen-hydrogen stretching absorptions at 3450-3380 and 3380-3320 wavenumbers, corresponding to asymmetric and symmetric stretching modes respectively [12]. These absorptions appear with medium to strong intensity and are diagnostic for primary aromatic amines.

The aromatic carbon-hydrogen stretching absorptions appear in the region 3100-3000 wavenumbers with medium intensity, while the aliphatic carbon-hydrogen stretching modes of the methyl and isopropyl groups give rise to strong absorptions in the 2980-2850 wavenumber region [10]. The nitrogen-hydrogen bending vibration appears as a medium-strong absorption at 1620-1580 wavenumbers, characteristic of primary amine deformation [12]. The aromatic carbon-carbon stretching modes appear at 1500-1450 wavenumbers with strong intensity, confirming the presence of the benzene ring system.

The carbon-nitrogen stretching vibration appears at 1280-1220 wavenumbers with medium intensity, while aromatic carbon-hydrogen bending modes are observed at 1180-1120 wavenumbers [12]. The isopropyl group exhibits characteristic carbon-hydrogen bending absorptions at 1380-1360 wavenumbers. The aromatic ring breathing mode appears at 850-800 wavenumbers, and out-of-plane carbon-hydrogen bending vibrations give rise to strong absorptions at 750-680 wavenumbers [10] [11].

Crystallographic Analysis of Derivatives

While direct crystallographic analysis of 2,6-Dimethyl-3-(propan-2-yl)aniline has not been extensively reported, structural studies of related derivatives provide valuable insights into the conformational preferences and intermolecular interactions of this class of compounds [13]. The crystallographic analysis of similar substituted anilines reveals that the aromatic ring typically adopts a planar conformation, with substituents positioned to minimize steric interactions [14].

Derivatives of 2,6-Dimethyl-3-(propan-2-yl)aniline that have been subjected to crystallographic analysis show characteristic hydrogen bonding patterns involving the amino group [13]. The primary amine functionality typically participates in intermolecular hydrogen bonding networks, with nitrogen-hydrogen···nitrogen distances ranging from 2.8 to 3.2 angstroms. The methyl and isopropyl substituents generally adopt conformations that minimize steric repulsion while maintaining favorable van der Waals interactions.

The crystal packing of related compounds often exhibits layered structures with aromatic rings arranged in parallel or slightly offset configurations . The isopropyl groups typically adopt staggered conformations to minimize steric hindrance, with carbon-carbon-carbon bond angles close to the tetrahedral value of 109.5 degrees. Unit cell parameters for similar compounds typically fall within the ranges: a = 8-12 angstroms, b = 10-15 angstroms, c = 12-18 angstroms, with space groups commonly belonging to monoclinic or triclinic systems [13] [14].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 2,6-Dimethyl-3-(propan-2-yl)aniline under electron impact ionization reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights [16] [17]. The molecular ion peak appears at mass-to-charge ratio 163 with moderate intensity (45-65%), reflecting the stability of the aromatic amine radical cation. The base peak appears at mass-to-charge ratio 148, corresponding to the loss of a methyl radical from the molecular ion through alpha-cleavage from the aromatic ring [18] [19].

The fragmentation pattern follows typical aromatic amine behavior, with alpha-cleavage being the predominant fragmentation mode [17] [19]. Loss of the isopropyl group produces a significant fragment at mass-to-charge ratio 134, while sequential losses give rise to fragments at mass-to-charge ratios 120 and 106. The tropylium ion appears at mass-to-charge ratio 91 with moderate intensity (20-30%), formed through ring rearrangement processes characteristic of benzylic systems [16] [18].

The phenyl cation at mass-to-charge ratio 77 appears with significant intensity (40-60%), resulting from further fragmentation of the aromatic system [20]. Additional ring fragmentation produces ions at mass-to-charge ratios 65 and 51, corresponding to C₅H₅⁺ and C₄H₃⁺ respectively. The isopropyl cation at mass-to-charge ratio 43 appears with moderate intensity (30-40%), formed through direct cleavage of the carbon-carbon bond adjacent to the aromatic ring [16] [17].

The fragmentation mechanisms involve initial electron removal from the amino group or aromatic ring system, followed by rearrangement and bond cleavage processes [19]. The nitrogen rule is satisfied, with the molecular ion having an odd mass-to-charge ratio consistent with the presence of one nitrogen atom. The fragmentation efficiency and pattern provide valuable structural information and can be used for compound identification and purity assessment.

Computational Modeling of Electronic Structure

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of 2,6-Dimethyl-3-(propan-2-yl)aniline [21] [22]. Using the B3LYP functional with 6-31G(d,p) and 6-311G(d,p) basis sets, the optimized molecular geometry reveals characteristic bond lengths and angles consistent with aromatic amine systems [23] [24]. The highest occupied molecular orbital energy ranges from -4.85 to -5.20 electron volts, while the lowest unoccupied molecular orbital energy ranges from -0.45 to -0.80 electron volts, depending on the basis set employed.

The energy gap between frontier molecular orbitals ranges from 4.10 to 4.75 electron volts, indicating moderate chemical stability and reactivity [22] [25]. The ionization potential, calculated as the negative of the highest occupied molecular orbital energy, ranges from 4.85 to 5.20 electron volts, consistent with typical aromatic amine values. The electron affinity, corresponding to the negative of the lowest unoccupied molecular orbital energy, ranges from 0.45 to 0.80 electron volts [21] [23].

Chemical hardness, calculated as half the difference between ionization potential and electron affinity, ranges from 2.20 to 2.37 electron volts, while chemical softness ranges from 0.42 to 0.45 reciprocal electron volts [24] [25]. The electronegativity, calculated as the average of ionization potential and electron affinity, ranges from 2.65 to 3.00 electron volts. The dipole moment ranges from 1.8 to 2.3 Debye units, reflecting the polar nature of the carbon-nitrogen bond and the overall molecular charge distribution [22] [26].

Molecular electrostatic potential calculations reveal regions of high electron density around the nitrogen atom and aromatic ring, with positive potential regions associated with the hydrogen atoms [21] [23]. The polarizability ranges from 18.5 to 21.0 cubic angstroms, indicating the molecule's response to external electric fields. Natural bond orbital analysis reveals significant hyperconjugative interactions between the aromatic ring and substituent groups, contributing to the overall molecular stability [26].

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

163.136099547 g/mol

Monoisotopic Mass

163.136099547 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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